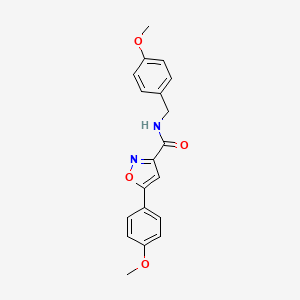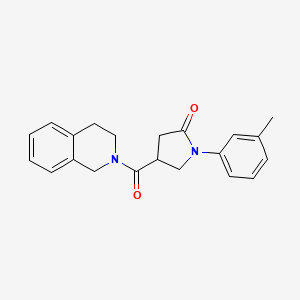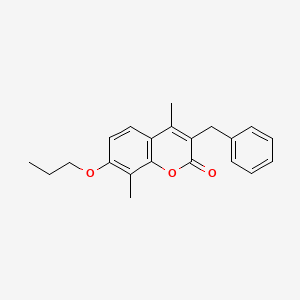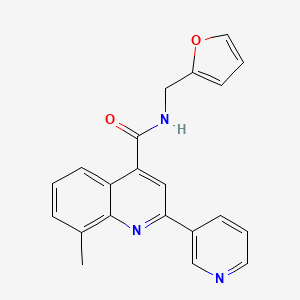
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a synthetic compound that has been widely used in scientific research. It was first developed as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is a key regulator of cell growth, survival, and metabolism. Since its discovery, LY294002 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide involves the inhibition of the PI3K pathway, which is activated by growth factors and cytokines. PI3K catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors such as Akt and mTOR. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide binds to the ATP-binding site of PI3K and prevents its activation, thereby blocking the downstream signaling cascade.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as promote autophagy and regulate glucose metabolism in normal cells. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has several advantages as a tool compound for scientific research. It is a highly specific inhibitor of the PI3K pathway, and its effects can be easily measured using various assays such as Western blotting, ELISA, and flow cytometry. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have off-target effects on other kinases, and its potency can vary depending on the cell type and experimental conditions. In addition, N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.
Direcciones Futuras
There are several future directions for the use of N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in scientific research. One area of interest is the development of more potent and selective inhibitors of the PI3K pathway, which could be used to study its role in disease development and progression. Another area of interest is the use of N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in combination with other drugs or therapies, which could enhance its efficacy and reduce its side effects. Finally, there is a need for more research on the off-target effects of N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide and its potential toxicity in vivo, in order to improve its safety and reliability as a tool compound.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been widely used as a tool compound in scientific research to investigate the role of the PI3K pathway in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, as well as other kinases such as mTOR, DNA-PK, and CK2. N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been used to study the regulation of cell growth, apoptosis, autophagy, and metabolism, as well as the development of cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-7-3-13(4-8-15)12-20-19(22)17-11-18(25-21-17)14-5-9-16(24-2)10-6-14/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPWARBRUSZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4648284.png)
![1-[4-(5-{[(4-piperidinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol dihydrochloride](/img/structure/B4648305.png)
![7-cycloheptyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4648310.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4648315.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4648319.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4648330.png)

![2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648341.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)

![3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4648363.png)
![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B4648364.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-3-pyridinylpropanamide](/img/structure/B4648379.png)
